6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a fused pyranopyrazole core with a chloro-fluorophenyl substituent at position 4, a methyl group at position 3, and a phenyl group at position 1. Its synthesis typically involves multicomponent reactions (MCRs) using hydrazine, aldehydes, and malononitrile derivatives under catalytic conditions .
Properties
Molecular Formula |
C20H14ClFN4O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
6-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14ClFN4O/c1-11-16-17(18-14(21)8-5-9-15(18)22)13(10-23)19(24)27-20(16)26(25-11)12-6-3-2-4-7-12/h2-9,17H,24H2,1H3 |
InChI Key |
HYSYIEBXNYPOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and nitrile formation. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran, and catalysts such as sodium ethoxide or piperidine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents and conditions used in these reactions include organic solvents, acids, and bases.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including condensation and cyclization processes. Researchers utilize it to develop new derivatives that may exhibit enhanced properties or activities.
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile possesses potential antimicrobial and anticancer activities. Studies have shown that it may inhibit the growth of certain bacterial strains and cancer cell lines. The mechanism of action is believed to involve the compound's interaction with specific molecular targets within these organisms, leading to altered cellular functions and apoptosis in cancer cells .
Medicinal Applications
Therapeutic Agent Exploration
Ongoing research is focused on evaluating the therapeutic potential of this compound for various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting conditions such as cancer and infectious diseases. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease progression .
Industrial Applications
Material Development
In the industrial sector, this compound is being explored for its utility in developing new materials with tailored properties. Its distinct chemical structure can contribute to the synthesis of polymers or other materials that require specific functional characteristics, such as enhanced stability or reactivity .
Case Study 1: Anticancer Activity
A study conducted on derivatives of 6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The research highlighted the compound's ability to induce apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and function .
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Used in creating derivatives with enhanced properties |
| Biology | Antimicrobial and anticancer research | Inhibits growth of specific bacterial strains and cancer cell lines |
| Medicine | Potential therapeutic agent | Ongoing studies exploring efficacy against various diseases |
| Industry | Development of new materials | Utilized for synthesizing polymers with specific functional characteristics |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the aryl group at position 4 significantly influences electronic, steric, and solubility properties. Key comparisons include:
- Solubility: Derivatives with polar substituents (e.g., hydroxyl or methoxy groups) exhibit improved aqueous solubility. For example, 4-(3-hydroxyphenyl) analogs show enhanced solubility due to hydrogen bonding .
Key Research Findings
Fluorine Enhances Bioavailability: Fluorine atoms in the target compound may improve metabolic stability and membrane permeability compared to non-halogenated derivatives .
Crystallographic Insights: X-ray studies of analogs like the 3,4,5-trimethoxyphenyl derivative reveal planar pyranopyrazole cores and intermolecular hydrogen bonding, which stabilize crystal packing and influence solubility .
Biological Activity
6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various studies and data sources.
Synthesis
The synthesis of this compound typically involves multi-component reactions which allow for the efficient assembly of complex molecules. The methods often include the reaction of pyrazole derivatives with various aldehydes and carbonitriles under specific conditions to yield the target compound. For instance, one study utilized a one-pot reaction strategy that demonstrated high yields and purity in synthesizing related pyrazole derivatives .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values :
These findings suggest that modifications in the substituents on the pyrazole ring significantly influence their cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a comparative study against standard antibiotics, several pyrano[2,3-c]pyrazoles showed promising antibacterial activity:
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 21 |
| Compound B | Escherichia coli | 31 |
| Compound C | Bacillus subtilis | 20 |
These results indicate that certain derivatives possess stronger antibacterial properties than conventional treatments like ciprofloxacin .
The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances their reactivity and interaction with biological targets. This can lead to increased apoptosis in cancer cells and disruption of bacterial cell walls in antimicrobial applications .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study on Cytotoxicity : A study involving a series of substituted pyrazoles found that compounds with halogen substitutions demonstrated enhanced cytotoxicity compared to their non-substituted counterparts. The presence of electronegative atoms was linked to increased interaction with cellular targets .
- Antimicrobial Efficacy : Another investigation assessed the effectiveness of these compounds against multi-drug resistant strains of bacteria, revealing that certain derivatives could inhibit growth at lower concentrations than traditional antibiotics .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound?
Answer: The compound is synthesized via a one-pot multicomponent reaction involving hydrazine hydrate, β-ketoester derivatives, substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), and malononitrile. Key methods include:
- Aqueous medium synthesis : Reactions in water under reflux (80–90°C) for 2–4 hours, yielding 70–85% pure product after recrystallization .
- Ionic liquid catalysis : Using [Et3NH][HSO4] as a recyclable catalyst in ethanol at 70°C, achieving yields >90% .
Table 1 : Representative Reaction Conditions
| Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H2O (reflux) | 80–90 | 3 | 78 | 95% |
| [Et3NH][HSO4] | 70 | 1.5 | 92 | 98% |
Advanced: How can reaction conditions be optimized to minimize byproducts?
Answer: Byproduct formation (e.g., dimeric pyrazoles or incomplete cyclization) is mitigated by:
- Stoichiometric control : Maintaining a 1:1 molar ratio of aldehyde to hydrazine to prevent aldehyde self-condensation .
- Catalyst screening : Ionic liquids reduce side reactions compared to traditional bases (e.g., piperidine) .
- Temperature modulation : Lowering reaction temps (50–60°C) in water-based systems reduces decomposition of the nitrile group .
Key Data : Byproduct profiles analyzed via LC-MS show <5% impurities under optimized ionic liquid conditions .
Basic: What spectroscopic techniques are used for structural confirmation?
Answer:
- IR Spectroscopy : Confirms CN stretch (~2188 cm⁻¹) and NH2 vibrations (~3377 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Characteristic signals include:
- δ 1.73 (s, 3H, CH3) .
- δ 160.27 ppm (C=O of pyran ring) .
- Mass Spectrometry (ESI) : Molecular ion [M+H]<sup>+</sup> at m/z 381.1 (calc. 381.08) .
Advanced: How are crystal structures resolved, and what conformational insights do they provide?
Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:
- Planar pyranopyrazole core with dihedral angles <5° between fused rings, enhancing π-π stacking potential .
- Hydrogen bonding networks : NH2 groups form intermolecular bonds with nitrile moieties, stabilizing the lattice .
Challenges : Crystallization requires slow evaporation in DMSO/EtOH (1:3), with polymorph control via seeding .
Advanced: How to address contradictions in biological activity data across structural analogs?
Answer: Discrepancies (e.g., antihypertensive vs. inactive analogs) are resolved by:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 2,6-positions enhance calcium channel blockade, while electron-donating groups (-OCH3) reduce activity .
- Docking studies : Molecular dynamics simulations show fluorophenyl derivatives bind more tightly to L-type Ca<sup>2+</sup> channels (ΔG = −9.8 kcal/mol vs. −7.2 for nitro-substituted analogs) .
Basic: What purification methods ensure high-purity product?
Answer:
- Recrystallization : Ethanol/water (3:1) removes unreacted malononitrile and hydrazine byproducts .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for gram-scale purification .
Advanced: How does solvent polarity impact reaction kinetics?
Answer: Polar aprotic solvents (e.g., DMF) accelerate cyclization but increase side reactions. Water/ethanol mixtures balance polarity and green chemistry principles, with a rate constant (k) of 0.45 min⁻¹ . Table 2 : Solvent Effects
| Solvent | Dielectric Constant | k (min⁻¹) | Byproduct (%) |
|---|---|---|---|
| H2O/EtOH | 65.0 | 0.38 | 4.2 |
| DMF | 36.7 | 0.72 | 12.1 |
Advanced: What computational tools predict regioselectivity in pyranopyrazole synthesis?
Answer: DFT calculations (B3LYP/6-311G**) identify the most nucleophilic site (C-4 of pyrazole) for aldehyde attack, aligning with experimental regioselectivity . Frontier molecular orbital (FMO) analysis shows HOMO localization on the pyrazole ring, directing electrophilic substitution .
Basic: How is the compound’s stability assessed under varying pH conditions?
Answer: Stability studies in buffers (pH 1–13) show:
- Acidic conditions (pH 1–3) : Degradation via nitrile hydrolysis (t1/2 = 48 h).
- Neutral/basic conditions (pH 7–13) : Stable for >14 days .
Advanced: What strategies validate the compound’s potential as a drug lead?
Answer:
- ADMET profiling : Low hepatotoxicity (IC50 > 100 μM in HepG2 cells) and high permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
- In vivo models : Dose-dependent hypotensive effects in hypertensive rats (ED50 = 5 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
